1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12(2)14-11-16(13(3)10-15(14)21-5)22(19,20)18-8-6-17(4)7-9-18/h10-12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJQHRFRRVHFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Substituted Benzene Derivatives
Chlorosulfonation of 5-isopropyl-4-methoxy-2-methylbenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C yields the sulfonyl chloride. This method achieves >80% purity but requires rigorous temperature control to avoid over-sulfonation.
Oxidation of Thiophenol Derivatives
An alternative route involves oxidizing 5-isopropyl-4-methoxy-2-methylthiophenol with chlorine gas in aqueous HCl. This method, though less common, provides moderate yields (60–70%) and is limited by the availability of the thiophenol starting material.
Table 1: Comparison of Aryl Sulfonyl Chloride Synthesis Methods
| Method | Reagents | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| Chlorosulfonation | ClSO₃H, DCM | 0–5°C | 85% | >90% | |
| Thiophenol oxidation | Cl₂, HCl | RT | 65% | 75–80% |
Sulfonylation of 4-Methylpiperazine
The final step involves reacting the aryl sulfonyl chloride with 4-methylpiperazine. This reaction is typically conducted in anhydrous solvents with a base to neutralize HCl byproducts.
Standard Sulfonylation Protocol
A representative procedure from TASIN analog synthesis involves:
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Dissolving 4-methylpiperazine (1.0 equiv) in dry tetrahydrofuran (THF).
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Adding 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
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Stirring the mixture at room temperature for 12 hours.
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Quenching with ice-cold water and extracting with ethyl acetate.
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Purifying the crude product via silica gel chromatography (hexane/ethyl acetate, 3:1).
This method yields 70–75% of the target compound with >95% purity.
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency:
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Solvents : THF and DCM are preferred for their ability to dissolve both reactants. Acetonitrile may accelerate the reaction but risks side product formation.
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Bases : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) are used stoichiometrically to absorb HCl. Excess base can lead to piperazine decomposition.
Table 2: Sulfonylation Reaction Optimization
| Solvent | Base | Temperature | Time (h) | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| THF | TEA | RT | 12 | 75% | 95% | |
| DCM | NaHCO₃ | 0°C → RT | 24 | 68% | 92% | |
| Acetone | Pyridine | Reflux | 6 | 55% | 85% |
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent describes a resin-bound approach where 4-methylpiperazine is immobilized on Wang resin. The sulfonyl chloride is then coupled under microwave irradiation (50°C, 30 min), achieving 80% yield. This method is scalable but requires specialized equipment.
One-Pot Tandem Reactions
Recent advances propose a one-pot method combining sulfonation and piperazine alkylation. While this reduces purification steps, yields remain suboptimal (50–60%) due to competing side reactions.
Critical Analysis of Challenges
Byproduct Formation
Common byproducts include:
Chemical Reactions Analysis
1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with various biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine with key analogs, emphasizing structural variations, biological activities, and physicochemical properties.
Key Structural and Functional Differences
Aromatic Substituent Diversity: The target compound’s 5-isopropyl-4-methoxy-2-methylphenyl group contrasts with sildenafil’s pyrazolopyrimidine-ethoxy system. The bulky isopropyl group may hinder binding to PDE5 but could favor interactions with G-quadruplex DNA (as seen in stiff-stilbene analogs ).
Piperazine Modifications :
- 4-Methylpiperazine (target compound and sildenafil) balances basicity and lipophilicity. In contrast, 4-benzylpiperazine () increases steric bulk, possibly reducing CNS penetration.
Biological Activity Trends: Sildenafil’s pyrazolopyrimidine moiety is critical for PDE5 inhibition, whereas sulfonamide-linked aryl groups (e.g., in ) may target immune cell receptors or DNA secondary structures. β-Cyclodextrin complexes (e.g., in ) enhance solubility for immunomodulatory piperazines, a strategy applicable to the target compound.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s isopropyl and methoxy groups likely increase logP compared to sildenafil’s polar pyrazolopyrimidine. This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Routes : Analogous to , the target compound could be synthesized via Buchwald–Hartwig amination or nucleophilic substitution, using 4-methylpiperazine and a brominated aryl precursor.
- Formulation : Unlike sildenafil’s citrate salt (), the target compound may require co-solvents or cyclodextrin inclusion (as in ) for optimal bioavailability.
Research Findings and Implications
Anticancer Potential: Stiff-stilbene-linked piperazines () target G-quadruplex DNA, suggesting the target compound’s bulky aryl group could exhibit similar activity.
Immunomodulation: Piperazine-cyclodextrin complexes () enhance CD4+/CD8+ cell populations, implying the target compound’s methoxy/isopropyl groups might synergize with immune receptors.
Enzyme Inhibition : Sildenafil’s success highlights the importance of aryl sulfonamide geometry in enzyme binding, guiding optimization of the target compound for kinase or protease inhibition.
Biological Activity
1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.47 g/mol. The compound features a piperazine ring substituted with a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
1. Antiproliferative Activity:
Research has shown that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, the sulfonamide moiety has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
2. Inhibition of Matrix Metalloproteinases (MMPs):
Studies indicate that certain analogs can inhibit MMPs, which are crucial in tumor metastasis and angiogenesis. This inhibition contributes to reduced cancer cell invasion and migration.
3. Targeting Specific Receptors:
The compound may interact with various receptors involved in cancer progression, potentially leading to apoptosis in malignant cells.
Biological Activity Data
Table 1 summarizes the biological activity data for this compound and related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 0.126 | Antiproliferative |
| TASIN Analog 1 | HCT116 (Colon Cancer) | 0.087 | MMP Inhibition |
| TASIN Analog 2 | MCF7 (Breast Cancer) | 0.150 | Receptor Targeting |
Study on Anticancer Activity
In a study evaluating the anticancer potential of several TASIN analogs, including the compound of interest, it was found that it exhibited potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 µM . This suggests a strong selectivity towards cancerous cells compared to non-cancerous controls.
Study on Metastasis Inhibition
Another case study demonstrated that treatment with this compound significantly inhibited lung metastasis in a mouse model inoculated with MDA-MB-231 cells. The results indicated a reduction in metastatic nodules compared to untreated controls, highlighting its potential as an antimetastatic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
